2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide
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Overview
Description
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the benzimidazole intermediate with sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to the presence of the thioxo group and the 2-ethylhexanamide moiety, which confer specific chemical and biological properties .
Properties
CAS No. |
105445-01-0 |
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Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChI Key |
FDIHUFWYKQCZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
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